molecular formula C8H11N3O4 B2943020 ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate CAS No. 477853-61-5

ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate

Cat. No.: B2943020
CAS No.: 477853-61-5
M. Wt: 213.193
InChI Key: AXOYXSBGRJDLAN-BJMVGYQFSA-N
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Description

Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate is an organic compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, a methoxyimino group, and a carbamate ester. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate typically involves the reaction of ethyl cyanoacetate with methoxyamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with an isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate involves its interaction with specific molecular targets. The cyano group and methoxyimino group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate is unique due to the presence of both a cyano group and a methoxyimino group, which confer specific chemical and biological properties not found in simpler carbamate esters .

Properties

IUPAC Name

ethyl N-[(3E)-2-cyano-3-methoxyiminopropanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOYXSBGRJDLAN-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C=NOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)C(/C=N/OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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